N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a sulfonamide group, an isoxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps. One common approach is the reaction of 4-aminobenzenesulfonamide with an appropriate isoxazole derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or dimethyl sulfoxide, and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. The isoxazole ring may interact with cellular receptors, modulating signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also contain a sulfonamide group and have shown dual antimicrobial and anti-inflammatory activities.
Sulfonimidates: These compounds share the sulfonamide functional group and are used in similar applications, such as drug development and materials science.
Uniqueness
N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isoxazole ring differentiates it from other sulfonamide-containing compounds, providing unique interactions with molecular targets.
Properties
CAS No. |
24488-95-7 |
---|---|
Molecular Formula |
C13H15N3O4S |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
5-methyl-N-[1-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H15N3O4S/c1-8-7-12(16-20-8)13(17)15-9(2)10-3-5-11(6-4-10)21(14,18)19/h3-7,9H,1-2H3,(H,15,17)(H2,14,18,19) |
InChI Key |
HIPMCUXNGJSHNU-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)NCC2=CC(=NO2)C=O |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(C)C2=CC=C(C=C2)S(=O)(=O)N |
Key on ui other cas no. |
24488-95-7 |
Origin of Product |
United States |
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